
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound is known for its unique structure, which includes a dimethylamino group and a dimethylphenyl group, making it a versatile molecule in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)-3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Catalysts such as indium triflate or tin-catalyzed transcarbamoylation are sometimes used to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The ethylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines. Substitution reactions can yield a variety of products depending on the substituent introduced.
Scientific Research Applications
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Ethyl carbamate: Known for its presence in fermented foods and beverages and its potential carcinogenic effects.
Uniqueness
4-(Dimethylamino)-3,5-dimethylphenyl ethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a dimethylphenyl group makes it versatile in various chemical reactions and applications, distinguishing it from other carbamates.
Properties
CAS No. |
60309-73-1 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
[4-(dimethylamino)-3,5-dimethylphenyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-6-14-13(16)17-11-7-9(2)12(15(4)5)10(3)8-11/h7-8H,6H2,1-5H3,(H,14,16) |
InChI Key |
DSENAZACSXAZIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC(=C(C(=C1)C)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


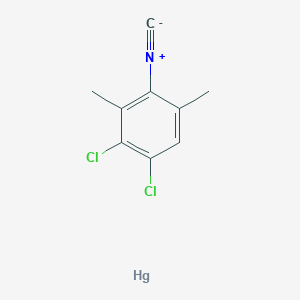
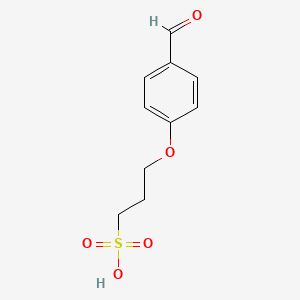
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
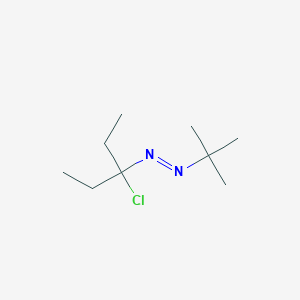
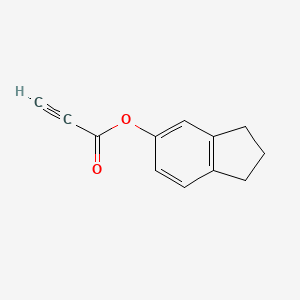
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
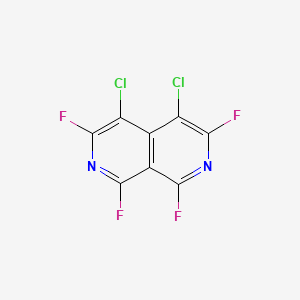
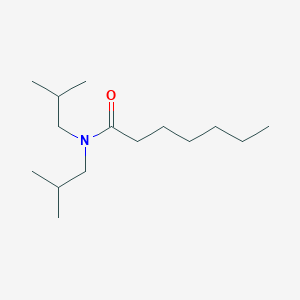
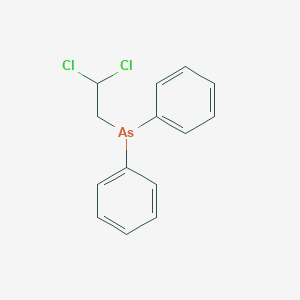
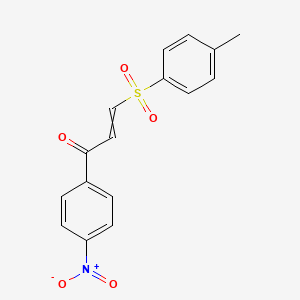

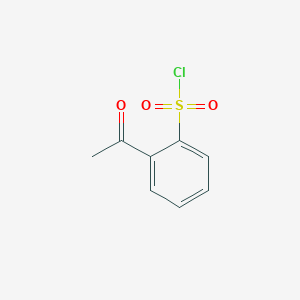
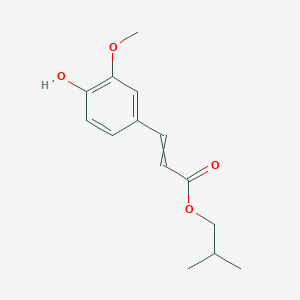
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
